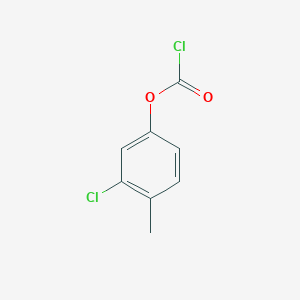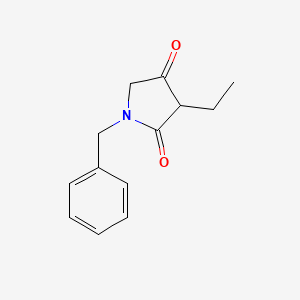
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced through a substitution reaction, where the hydrogen atom of the glycine’s amino group is replaced by the sec-butyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the protection and substitution reactions under controlled conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for amino acid derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Deprotection: Free amino acid derivative.
Substitution: Substituted amino acid derivatives.
Oxidation/Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group of amino acids.
Biological Studies: The compound can be used to study the effects of sec-butyl substitution on the biological activity of glycine derivatives.
Medicinal Chemistry: It can be used as a building block in the synthesis of peptide-based drugs and other bioactive molecules.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine depends on its specific application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Biological Activity: The sec-butyl group can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering its hydrophobicity and steric properties.
Comparación Con Compuestos Similares
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(sec-butyl)glycine: can be compared with other Fmoc-protected amino acids:
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the sec-butyl group, making it less hydrophobic.
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(tert-butyl)glycine: Contains a tert-butyl group instead of a sec-butyl group, which can lead to different steric and electronic effects.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, biological studies, and medicinal chemistry. Its unique structure, featuring both an Fmoc protecting group and a sec-butyl substituent, makes it a valuable tool in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C21H23NO4 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[butan-2-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C21H23NO4/c1-3-14(2)22(12-20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
Clave InChI |
CBLZSQBXEZEKRQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-tert-butyl 2-methyl (4E)-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1,2-dicarboxylate](/img/structure/B13549118.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)


![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
